An In-depth Technical Guide to aldehydo-D-Xylose: Chemical Structure, Properties, and Applications for the Research Professional
An In-depth Technical Guide to aldehydo-D-Xylose: Chemical Structure, Properties, and Applications for the Research Professional
This guide provides a comprehensive overview of aldehydo-D-Xylose, a pentose sugar of significant interest in various scientific and industrial fields, particularly for researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, biological roles, and key experimental protocols, offering a foundational understanding for its application in research and development.
Introduction to D-Xylose: The "Wood Sugar"
D-Xylose, often referred to as "wood sugar," is a naturally occurring monosaccharide, specifically an aldopentose, meaning it contains five carbon atoms and an aldehyde functional group.[1][2] It is a fundamental component of hemicellulose, a major constituent of plant biomass, and is particularly abundant in hardwoods and agricultural residues.[2] The dextrorotary form, D-xylose, is the endogenously occurring form in living organisms.[1] This simple sugar plays a crucial role in various biological processes and has a wide array of applications, from being a low-calorie sweetener to a diagnostic agent in medicine.[3]
Chemical Structure and Stereochemistry
The chemical formula for D-Xylose is C₅H₁₀O₅, with a molecular weight of 150.13 g/mol .[1][3] A key aspect of its chemistry is the existence of an equilibrium between its open-chain (aldehydo) form and its cyclic hemiacetal forms.[4][5]
Open-Chain Form: aldehydo-D-Xylose
In its linear form, D-Xylose possesses a terminal aldehyde group, which is responsible for its reducing properties.[6][7] The "D-" configuration signifies that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4) is on the right side in a Fischer projection.[6]
Cyclic Forms: Furanose and Pyranose Rings
In aqueous solutions, the open-chain form of D-Xylose cyclizes to form five-membered (furanose) or six-membered (pyranose) rings.[4] The pyranose form is generally more stable and predominant. This cyclization creates a new chiral center at the anomeric carbon (C1), resulting in two diastereomers: the α- and β-anomers.[4]
Caption: Equilibrium of D-Xylose in solution.
Physicochemical Properties
A thorough understanding of the physicochemical properties of D-Xylose is essential for its application in various experimental and industrial settings.
| Property | Value | References |
| Molecular Formula | C₅H₁₀O₅ | [1][3] |
| Molecular Weight | 150.13 g/mol | [1][3] |
| Appearance | White crystalline powder or colorless needles | [8][9] |
| Taste | Sweet, with about 40-70% the sweetness of sucrose | [8] |
| Melting Point | 153-158 °C | [1][2][8] |
| Solubility | Soluble in water and hot ethanol; slightly soluble in cold ethanol | [1][8] |
| Density | 1.525 g/cm³ at 20 °C | [1][8] |
| Optical Rotation | [α]D²⁰ +92° to +18.6° (mutarotation) | [1][8] |
| Stability | Stable under normal room temperature conditions | [1][2][10] |
Biological Significance and Applications in Drug Development
D-Xylose is more than just a simple sugar; it plays a significant role in human health and is a valuable tool in pharmaceutical research and development.[3]
Diagnostic Applications: The D-Xylose Absorption Test
One of the primary medical uses of D-Xylose is in the diagnosis of malabsorption syndromes.[3] The D-Xylose absorption test measures the body's ability to absorb this sugar, providing insights into the function of the small intestine.[3][11] Poor absorption may indicate conditions such as celiac disease or other intestinal disorders.[3]
Caption: Workflow of the D-Xylose Absorption Test.
Role in Glycosaminoglycan (GAG) Biosynthesis
D-Xylose is the initiating sugar in the biosynthesis of most glycosaminoglycans (GAGs), which are essential components of the extracellular matrix and play critical roles in cell signaling, adhesion, and proliferation. The process is initiated by the transfer of xylose from UDP-xylose to a serine residue in a core protein, a reaction catalyzed by xylosyltransferases.
Caption: Initiation of Glycosaminoglycan (GAG) Biosynthesis.
Pharmaceutical Excipient and Sweetener
D-Xylose is utilized as a sweetener in pharmaceutical formulations, particularly for diabetic-friendly medications due to its low caloric value and low glycemic index.[12][13] It can improve the palatability of liquid medications and is also used as an excipient in tablet manufacturing.[12][14]
Prebiotic Effects and Digestive Health
Research suggests that D-Xylose has prebiotic properties, promoting the growth of beneficial gut bacteria.[3][9] It is resistant to digestion in the upper gastrointestinal tract and is fermented in the colon, leading to the production of short-chain fatty acids (SCFAs) that are beneficial for gut health.[9]
Experimental Protocols
Quantification of D-Xylose in Urine and Serum (Phloroglucinol Method)
This colorimetric method is a classic approach for determining D-xylose concentrations in biological fluids.[15][16]
Principle: D-Xylose is dehydrated to furfural in the presence of acid and heat. The furfural then reacts with phloroglucinol to produce a colored complex, the absorbance of which is proportional to the D-xylose concentration.
Materials:
-
Phloroglucinol color reagent
-
D-Xylose standard solutions
-
Samples (urine or deproteinized serum)
-
Spectrophotometer
Procedure:
-
Pipette 50 µL of the sample (or standard) into a test tube.[16]
-
Add 50 µL of deionized water.[16]
-
Add 1.9 mL of the phloroglucinol color reagent.[16]
-
Mix the contents thoroughly.
-
Incubate the tubes at 100°C for 4 minutes.[16]
-
Cool the tubes to room temperature in a water bath.[16]
-
Measure the absorbance at 554 nm.[16]
-
Construct a standard curve using the absorbance values of the D-Xylose standards and determine the concentration of D-Xylose in the samples.
Enzymatic Assay for D-Xylose Quantification
Enzymatic assays offer high specificity for D-xylose measurement.[15][17][18]
Principle: D-Xylose is oxidized to D-xylono-lactone in the presence of NAD⁺ and xylose dehydrogenase. The concomitant reduction of NAD⁺ to NADH is measured by the increase in absorbance at 340 nm.[18]
Materials:
-
D-Xylose Assay Kit (e.g., Megazyme K-XYLOSE) containing:
-
Buffer solution
-
NAD⁺/ATP solution
-
Hexokinase
-
Xylose dehydrogenase (XDH)
-
-
Spectrophotometer or microplate reader
Procedure (Manual Assay):
-
Pipette 2.0 mL of distilled water, 0.4 mL of NAD⁺/ATP solution (Bottle 2), and 0.02 mL of hexokinase (Bottle 3) into cuvettes for blank and sample reactions.[18]
-
Add 0.1 mL of the sample to the sample cuvette and 0.1 mL of distilled water to the blank cuvette.
-
Mix and incubate at 25-37°C for approximately 5 minutes.
-
Read the initial absorbance (A1) at 340 nm.[18]
-
Add 0.05 mL of xylose dehydrogenase suspension (Bottle 4) to each cuvette.
-
Mix and incubate at 25-37°C for approximately 6 minutes, or until the reaction is complete.[18]
-
Read the final absorbance (A2).[18]
-
Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and the blank. The concentration of D-Xylose is proportional to the difference in ΔA between the sample and the blank.
Safety and Handling
D-Xylose is generally considered to have a low hazard for usual industrial handling.[10][19] However, it may cause eye, skin, and respiratory tract irritation.[8][10]
-
Handling: Use with adequate ventilation and minimize dust generation. Avoid contact with eyes, skin, and clothing.[10][19]
-
Storage: Store in a cool, dry place in a tightly closed container.[10][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin exposure.[10][19] In dusty conditions, a NIOSH-approved respirator may be necessary.[10]
-
First Aid: In case of contact with eyes, flush immediately with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, do not induce vomiting unless directed by medical personnel. Seek medical attention if irritation persists.[10][19]
Conclusion
Aldehydo-D-Xylose, in its various structural forms, is a versatile and important monosaccharide with a broad range of applications in research, diagnostics, and industry. Its unique chemical properties and biological roles make it a valuable tool for scientists and drug development professionals. A thorough understanding of its structure, properties, and analytical methods is crucial for leveraging its full potential in scientific and therapeutic advancements.
References
-
D(+)-Xylose - ChemBK. ChemBK. [Link]
-
Food Sources High in D-Xylose: Natural Foods and Plants. BSH Ingredients. [Link]
-
D XYLOSE. Ataman Kimya. [Link]
-
D-Xylose | C5H10O5 | CID 135191. PubChem. [Link]
-
The Science Behind D-Xylose: From Plant Source to Functional Ingredient. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Open and cyclic form of D-xylose, with 4 C1 and 1 C4 chair... ResearchGate. [Link]
-
Material Safety Data Sheet D(+)-Xylose MSDS# 00508 Section 1. West Liberty University. [Link]
-
Safety Data Sheet: D(+)-Xylose. Carl ROTH. [Link]
-
Potential Application Of D-xylose As A Pharmaceutical Excipient Sweetener. News. [Link]
-
D-Xylose Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
aldehydo-D-Xylose | C5H10O5 | CID 644160. PubChem. [Link]
-
Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. PMC - NIH. [Link]
-
Xylose (CAS 58-86-6) - Chemical & Physical Properties. Cheméo. [Link]
-
D-Xylose Assay Kit. Megazyme. [Link]
-
D-Xylose Market Analysis: Trends, Key Players, Scale in 2025. BSH Ingredients. [Link]
-
D-Xylose Formula, Structure, and Chemical Characteristics. Prism Market Research. [Link]
-
Improvement and Validation of d-Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans. NIH. [Link]
-
D-Xylose in the Food Additive Industry: A Versatile and Functional Ingredient for Enhanced Nutrition and Flavor. LinkedIn. [Link]
-
Xylose. Wikipedia. [Link]
-
D-Xylose Video Protocol with K-XYLOSE. YouTube. [Link]
-
D-XYLOSE. Megazyme. [Link]
-
D-Xylose Market Size, Growth & Opportunities | 2034 Report. LinkedIn. [Link]
-
aldehydo-d-xylose (C5H10O5). PubChemLite. [Link]
-
Illustrated Glossary of Organic Chemistry - Xylose. UCLA Chemistry and Biochemistry. [Link]
-
Quiz 25. Portland State University. [Link]
-
D-Xylose. Cortex Chemicals. [Link]
-
aldehydo-D-xylose. Wikidata. [Link]
-
d-Xylose and l-Arabinose-based surfactants: Synthesis, reactivity and physico-chemical properties. Comptes Rendus de l'Académie des Sciences. [Link]
-
Chemical structures of open-chain and cyclic forms of N-(1-deoxy-D-xylose-1-yl)-glycine. ResearchGate. [Link]
-
Thermochemistry of α-D-xylose(cr). ResearchGate. [Link]
Sources
- 1. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D(+)-Xylose | 58-86-6 [chemicalbook.com]
- 3. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]
- 4. researchgate.net [researchgate.net]
- 5. Illustrated Glossary of Organic Chemistry - Xylose [chem.ucla.edu]
- 6. fiveable.me [fiveable.me]
- 7. D-Xylose Formula, Structure, and Chemical Characteristics [24chemicalresearch.com]
- 8. chembk.com [chembk.com]
- 9. nbinno.com [nbinno.com]
- 10. uww.edu [uww.edu]
- 11. Xylose - Wikipedia [en.wikipedia.org]
- 12. wellgreenxa.com [wellgreenxa.com]
- 13. arshinefood.com [arshinefood.com]
- 14. D-Xylose Market Analysis: Trends, Key Players, Scale in 2025 [bshingredients.com]
- 15. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-Xylose Assay Kit Test - Measure D-Xylose, Rapid Reaction | Megazyme [megazyme.com]
- 18. m.youtube.com [m.youtube.com]
- 19. westliberty.edu [westliberty.edu]
- 20. carlroth.com [carlroth.com]
